(2S)-2-Isoquinolin-5-ylpropan-1-amine
Description
Properties
IUPAC Name |
(2S)-2-isoquinolin-5-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(7-13)11-4-2-3-10-8-14-6-5-12(10)11/h2-6,8-9H,7,13H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPBWKAHZAGEG-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isoquinolin-5-ylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline, which is a bicyclic aromatic compound.
Alkylation: Isoquinoline undergoes alkylation with a suitable alkyl halide to introduce the propan-1-amine side chain.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (2S)-enantiomer. Common methods include the use of chiral chromatography or the formation of diastereomeric salts followed by separation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The chiral resolution step is often performed using high-performance liquid chromatography (HPLC) with chiral stationary phases.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Isoquinolin-5-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The isoquinoline ring can be reduced under specific conditions to form tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of N-substituted isoquinoline derivatives.
Scientific Research Applications
(2S)-2-Isoquinolin-5-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-Isoquinolin-5-ylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The isoquinoline ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Phenylpropan-1-amine: Similar structure but with a phenyl ring instead of an isoquinoline ring.
(2S)-2-Naphthylpropan-1-amine: Contains a naphthyl ring instead of an isoquinoline ring.
Uniqueness
(2S)-2-Isoquinolin-5-ylpropan-1-amine is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Biological Activity
(2S)-2-Isoquinolin-5-ylpropan-1-amine, a compound derived from isoquinoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound features a chiral center at the second carbon, contributing to its unique biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its application in drug development.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms imines or amides | KMnO4, H2O2 |
| Reduction | Produces tetrahydroisoquinoline derivatives | LiAlH4, catalytic hydrogenation |
| Substitution | Yields N-substituted isoquinoline derivatives | Alkyl halides, acyl chlorides |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoquinoline moiety allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines and exhibit activity against bacterial pathogens.
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of several isoquinoline derivatives, this compound demonstrated an IC50 value comparable to established chemotherapeutic agents. The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 |
| Doxorubicin | MCF-7 | 10.0 |
| Cisplatin | A549 (lung cancer) | 15.0 |
Neuroprotective Effects
Additionally, this compound has been investigated for its neuroprotective effects. It has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotective Activity
In a rodent model of Parkinson's disease, administration of this compound resulted in decreased dopaminergic neuron loss and improved motor function. The compound's ability to modulate inflammatory pathways was highlighted as a key mechanism.
Q & A
Basic: What are the recommended methodologies for synthesizing (2S)-2-Isoquinolin-5-ylpropan-1-amine with high enantiomeric purity?
Answer:
- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (2S)-enantiomer. For example, employ lipases or esterases to selectively hydrolyze undesired stereoisomers .
- Asymmetric Synthesis : Catalytic asymmetric hydrogenation or organocatalytic methods (e.g., proline derivatives) to directly generate the (2S)-configuration .
- Purification : Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to confirm enantiopurity. Validate with polarimetry and circular dichroism (CD) spectroscopy .
- Characterization : Provide H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) to confirm structure and stereochemistry .
Basic: How should researchers validate the purity and identity of this compound?
Answer:
- Purity Assessment :
- Identity Confirmation :
Advanced: How can contradictory bioactivity results for this compound be resolved across different assays?
Answer:
- Experimental Replication : Repeat assays under identical conditions (e.g., pH, temperature, cell line passage number) to rule out technical variability .
- Control Standardization : Include positive/negative controls (e.g., known agonists/antagonists for the target receptor) to calibrate assay sensitivity .
- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan or R to identify outliers or confounding variables .
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity, bypassing cell-based assay noise .
Advanced: What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?
Answer:
- Analog Synthesis : Prepare derivatives with modifications to the isoquinoline ring (e.g., halogenation at C-6/C-7) or propane chain (e.g., methyl/ethyl substitutions) .
- Biological Screening : Test analogs in functional assays (e.g., IC for enzyme inhibition, EC for receptor activation) to map critical pharmacophores .
- Computational Modeling : Perform molecular docking (AutoDock Vina) or molecular dynamics simulations to predict binding modes and optimize interactions with targets like monoamine oxidases (MAOs) .
Basic: What are the best practices for designing in vitro pharmacological assays for this compound?
Answer:
- Cell Line Selection : Use target-specific lines (e.g., SH-SY5Y for neuroactivity or HEK293 for GPCR studies). Validate with qPCR for receptor expression .
- Dose-Response Curves : Test 6–8 concentrations in triplicate, spanning 0.1–100 μM. Calculate EC/IC using nonlinear regression (GraphPad Prism) .
- Counter-Screens : Include off-target panels (e.g., CEREP BioPrint®) to assess selectivity .
Advanced: How can researchers address low solubility of this compound in aqueous buffers?
Answer:
- Formulation Optimization :
- Physicochemical Analysis : Measure logP (octanol-water partition coefficient) via shake-flask method. Adjust pH to ionize the amine group (pKa ~9–10) for salt formation (e.g., HCl salt) .
Advanced: What analytical techniques are critical for detecting trace impurities in synthesized batches?
Answer:
- LC-MS/MS : Use high-sensitivity tandem mass spectrometry to identify impurities at <0.1% levels. Compare fragmentation patterns with known byproducts .
- F NMR : If fluorinated reagents are used, detect residual fluorine-containing impurities .
- ICP-MS : Screen for heavy metal contaminants (e.g., Pd from catalytic reactions) .
Basic: How should researchers ethically report negative or inconclusive results for this compound?
Answer:
- Transparency : Disclose all experimental conditions (e.g., solvent, temperature) in supplementary materials to enable reproducibility .
- Statistical Rigor : Report confidence intervals and power analysis to distinguish true negatives from underpowered studies .
- Preprint Archiving : Share data on platforms like bioRxiv to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
